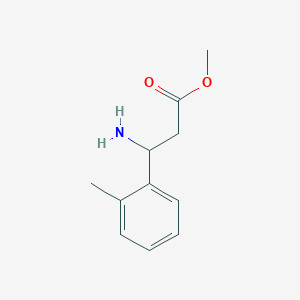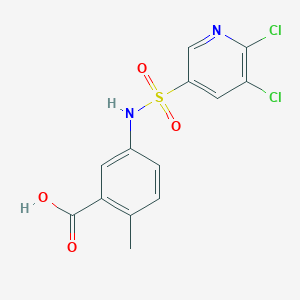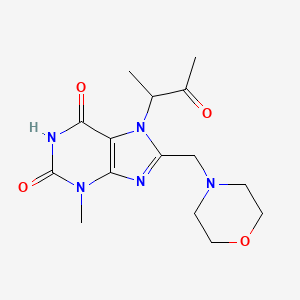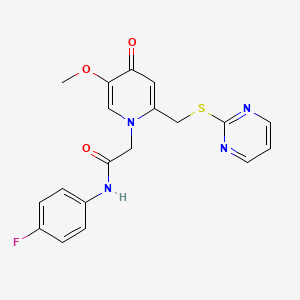
Methyl 2-(2-bromo-4-formylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-bromo-4-formylphenoxy)acetate: is an organic compound with the molecular formula C10H9BrO4 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom at the 2-position and a formyl group at the 4-position
Mecanismo De Acción
Target of Action
Methyl (2-bromo-4-formylphenoxy)acetate is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound’s bromine atom is replaced by an organoboron reagent in the presence of a palladium catalyst .
Biochemical Pathways
The biochemical pathway primarily affected by Methyl (2-bromo-4-formylphenoxy)acetate is the Suzuki–Miyaura coupling pathway . This pathway involves the formation of carbon-carbon bonds, which is a crucial process in organic synthesis .
Result of Action
The result of the action of Methyl (2-bromo-4-formylphenoxy)acetate in the Suzuki–Miyaura coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of Methyl 2-(2-bromo-4-formylphenoxy)acetate typically begins with the bromination of a suitable phenol derivative. For example, 2-bromo-4-formylphenol can be synthesized by brominating 4-formylphenol using bromine in the presence of a suitable catalyst.
Esterification: The brominated phenol is then subjected to esterification with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in Methyl 2-(2-bromo-4-formylphenoxy)acetate can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can also be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in ethanol, room temperature.
Major Products:
Substitution: Formation of various substituted phenoxyacetates.
Oxidation: Formation of 2-bromo-4-carboxyphenoxyacetic acid.
Reduction: Formation of 2-bromo-4-hydroxymethylphenoxyacetic acid.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Methyl 2-(2-bromo-4-formylphenoxy)acetate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: This compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors due to its unique functional groups.
Industry:
Agrochemicals: It may be used in the synthesis of agrochemicals, such as herbicides or fungicides, due to its potential bioactivity.
Comparación Con Compuestos Similares
Methyl (4-bromo-2-formylphenoxy)acetate: Similar structure but with different positions of the bromine and formyl groups.
Methyl (2-bromo-4-hydroxyphenoxy)acetate: Similar structure but with a hydroxyl group instead of a formyl group.
Methyl (2-chloro-4-formylphenoxy)acetate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: Methyl 2-(2-bromo-4-formylphenoxy)acetate is unique due to the specific positioning of the bromine and formyl groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to different properties and applications compared to its similar compounds.
Propiedades
IUPAC Name |
methyl 2-(2-bromo-4-formylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-14-10(13)6-15-9-3-2-7(5-12)4-8(9)11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHXEEYNSWXRLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-Oxo-4H-1,4-benzoxazin-6-yl)ethyl]prop-2-ynamide](/img/structure/B2859697.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2859699.png)

![3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2859702.png)
![4-{[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate hydrochloride](/img/structure/B2859704.png)
![N-(4-fluorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2859705.png)
![1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B2859708.png)
![N-(2-ethoxyphenyl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2859709.png)

![8-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2859711.png)

![2-(4-chlorophenoxy)-2-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2859715.png)
![Rac-n-[(2r,3s)-2-cyclopropyloxolan-3-yl]prop-2-enamide](/img/structure/B2859716.png)
